4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
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Overview
Description
4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is an organic compound with the molecular formula C20H12Br2ClNO2 It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene rings
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
Given its molecular weight of 326573 , it falls within the range generally considered favorable for oral bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: This compound has a similar structure but lacks the additional bromine atom on the benzamide ring.
4-Bromo-N-(2-methylphenyl)benzamide: This compound features a methyl group instead of the chlorobenzoyl group.
Uniqueness
4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other benzamide derivatives.
Properties
IUPAC Name |
4-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2ClNO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLMQQARCKROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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